N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide
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Overview
Description
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrrolidinone ring, a phenyl group, and a propanamide moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the ring contraction and deformylative functionalization of piperidine derivatives.
Coupling Reactions: The phenyl and propanamide groups are introduced via coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-2-phenoxyacetamide
- N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-1-naphthamide
- N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)cyclohexanecarboxamide
Uniqueness
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15-14-17(10-11-18(15)22-13-5-8-20(22)24)21-19(23)12-9-16-6-3-2-4-7-16/h2-4,6-7,10-11,14H,5,8-9,12-13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBWBZJPBVACCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCC2=CC=CC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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